molecular formula C6H8BrF B2888554 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane CAS No. 2168405-39-6

1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane

Cat. No.: B2888554
CAS No.: 2168405-39-6
M. Wt: 179.032
InChI Key: LREJOZOABGRTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane is a bicyclopentane (BCP) derivative featuring a bromomethyl substituent at position 1 and a fluorine atom at position 2. BCP scaffolds are highly valued in medicinal chemistry as bioisosteres for para-substituted benzene rings due to their similar spatial dimensions but distinct electronic and physicochemical properties . The bromomethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitutions), while fluorination modulates lipophilicity and metabolic stability . This compound is particularly relevant in drug discovery for optimizing pharmacokinetic profiles of lead molecules.

Properties

IUPAC Name

1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF/c7-4-5-1-6(8,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREJOZOABGRTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane. One common method includes the reaction of [1.1.1]propellane with bromomethyl and fluorine-containing reagents under controlled conditions. The reaction is often carried out in a continuous flow system, which allows for the efficient production of the desired compound .

Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives, including 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane, often employs scalable continuous flow processes. These methods enable the production of gram to kilogram quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, alcohols, carboxylic acids, and hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with specific enzymes, receptors, or other biomolecules, leading to desired biological effects. The bromomethyl and fluorine substituents further modulate these interactions by influencing the compound’s electronic and steric properties .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
1-Bromobicyclo[1.1.1]pentane Bromo at position 1 147.02 Simplest bromo-BCP; limited functionalization potential.
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane Bromo at 1, chloromethyl at 3 195.49 Dual halogenation enables sequential substitutions; higher reactivity.
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride Fluoro at 3, amine at 1 137.59 Polar amine group improves solubility; used in peptide mimetics.
1-(Bromomethyl)-2,2-difluoro-3-phenyl-BCP Bromomethyl at 1, difluoro at 2, phenyl at 3 273.12 Bulky phenyl and fluorines reduce lipophilicity; aromatic bioisostere.

Key Differences :

  • The target compound’s bromomethyl-fluoro combination balances reactivity (via bromine) and polarity (via fluorine), unlike simpler halogenated BCPs .
  • Compared to phenyl-substituted analogues (e.g., ), the absence of an aromatic ring in the target compound may reduce toxicity risks associated with planar structures .
Physicochemical Properties

Fluorination critically impacts lipophilicity (clogP):

Compound Type clogP Notes Reference
Non-fluorinated BCP 3.5 Higher lipophilicity limits solubility in aqueous systems.
Fluorinated BCP (e.g., target) ~3.3* Fluorine reduces clogP, enhancing drug-like properties.
Fluorophenyl analogues 4.9–5.4 Aromatic fluorination retains high lipophilicity.

*Estimated based on difluoro-BCP data .

Key Advantage :
The target compound’s clogP is nearly two orders of magnitude lower than fluorophenyl bioisosteres, making it superior for CNS drug candidates requiring blood-brain barrier penetration .

Limitations :

  • Synthesis scalability remains challenging due to low yields in halogenation steps .
  • Bromine’s molecular weight (~80 g/mol) may increase overall compound mass, affecting oral bioavailability.

Biological Activity

1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane (CAS: 2168405-39-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C6_6H8_8BrF
  • Molecular Weight : 179.03 g/mol
  • Structural Characteristics : The compound features a bromomethyl group and a fluorine atom attached to a bicyclo[1.1.1]pentane framework, which contributes to its distinct physicochemical properties.

The biological activity of 1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane is primarily attributed to its interaction with biological targets through various mechanisms:

  • Lipophilicity and Membrane Permeability : The presence of the fluorine atom enhances metabolic stability and lipophilicity, allowing effective permeation across biological membranes, including the blood-brain barrier .
  • Potential as an Anti-inflammatory Agent : Preliminary studies indicate that derivatives of bicyclo[1.1.1]pentanes exhibit anti-inflammatory properties by modulating cytokine release and inflammatory pathways .

Pharmacological Applications

Recent research has highlighted several pharmacological applications for compounds related to 1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane:

  • Anti-inflammatory Properties : Bicyclo[1.1.1]pentanes have been shown to significantly reduce lipopolysaccharide (LPS)-induced NFκB activity in monocytes, indicating their potential as anti-inflammatory agents .
  • Drug Development : The compound serves as a building block for synthesizing novel drugs targeting various diseases, particularly in inflammation-related conditions .

Case Studies

Case Study 1: Synthesis and Evaluation of BCP Derivatives
A study synthesized several derivatives of bicyclo[1.1.1]pentane, including analogs of 1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane, and evaluated their effects on inflammatory markers in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNFα and IL-6, supporting their therapeutic potential in treating inflammatory diseases .

CompoundIC50 (µM)Effect on TNFα Release (%)
BCP-sLXm 6a0.001-50%
BCP-sLXm 6b0.005-40%
ControlN/A+10%

Case Study 2: Fluorinated Bicyclic Compounds in Drug Design
Research into fluorinated bicyclic compounds has shown their utility in drug design due to their ability to mimic biologically relevant structures while enhancing pharmacokinetic properties. For instance, the incorporation of the bicyclo[1.1.1]pentane core into anti-inflammatory drugs has resulted in improved efficacy compared to traditional compounds .

Synthesis Methods

The synthesis of 1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane typically involves radical fluorination techniques, which can be performed under anhydrous conditions to ensure high yields and purity:

  • Radical Fluorination : This method utilizes specific reagents to introduce the fluorine atom into the bicyclic structure.
  • Bromomethylation : The bromomethyl group is introduced via nucleophilic substitution reactions involving appropriate precursors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.